N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in medicinal chemistry and have shown potential as anti-inflammatory, antimicrobial, and antitubercular agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in reactions involving nucleophilic substitution, diazo-coupling, Knoevenagel condensation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the functional groups present in the molecule. These properties can be analyzed using various techniques, such as melting point determination, solubility tests, and spectroscopic analysis .Scientific Research Applications
Structure and Chemical Properties
Research on isoxazole amino esters and related compounds has contributed to understanding the structural characteristics and chemical behaviors of these molecules. For example, the study of 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide has provided insights into the planarity and steric interactions within similar isoxazole compounds, which are critical for their biological activity and chemical reactivity (Smith et al., 1991).
Synthetic Applications
The synthesis of 3-methylisoxazole-5-carboxamides and related compounds showcases the versatility of isoxazole derivatives in creating pharmacologically active molecules. These synthetic efforts highlight the potential for developing new chemical entities based on the isoxazole scaffold for various applications in drug discovery and development (Martins et al., 2002).
Catalytic and Biological Applications
Isoxazole derivatives have been used as ligands in the development of bimetallic composite catalysts, demonstrating their potential in facilitating chemical reactions, such as the Suzuki reaction, in aqueous media. This application underscores the role of isoxazole derivatives in advancing green chemistry by enabling more environmentally friendly synthetic methods (Bumagin et al., 2019).
Anticancer and Antimicrobial Activities
Research into novel pyrazolopyrimidines derivatives, including those with isoxazole moieties, has identified compounds with significant anticancer and anti-5-lipoxygenase activities. These findings suggest the therapeutic potential of isoxazole derivatives in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Drug Design and QSAR Studies
The design and synthesis of novel analogs featuring benzo[d]thiazolyl substituted pyrazol-5-ones highlight the utility of isoxazole and thiazole derivatives in creating potent antibacterial agents. QSAR (Quantitative Structure-Activity Relationship) studies on these compounds provide a deeper understanding of the molecular features contributing to their biological activity, guiding the design of more effective therapeutic agents (Palkar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for benzothiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities and reduced side effects . Additionally, further studies could be conducted to understand their mechanism of action and to identify new therapeutic targets .
Properties
IUPAC Name |
3-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)18-20-12/h4-8H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCFVAHMANZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.